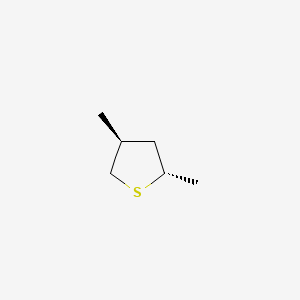
(2S,4S)-2,4-dimethylthiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-2,4-dimethylthiolane is a chiral organosulfur compound with a unique structure characterized by the presence of two methyl groups and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-dimethylthiolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable thiol with a chiral epoxide under acidic or basic conditions to form the thiolane ring. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts and high-throughput reactors to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
(2S,4S)-2,4-dimethylthiolane undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiolane ring to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the thiolane ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiolanes depending on the nucleophile or electrophile used.
科学的研究の応用
(2S,4S)-2,4-dimethylthiolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S,4S)-2,4-dimethylthiolane involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, in biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2S,4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another chiral compound with a similar thiolane ring structure.
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with comparable stereochemistry.
Uniqueness
(2S,4S)-2,4-dimethylthiolane is unique due to its specific arrangement of methyl groups and the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring precise stereochemical control and specific reactivity.
特性
CAS番号 |
5161-80-8 |
|---|---|
分子式 |
C6H12S |
分子量 |
116.23 g/mol |
IUPAC名 |
(2S,4S)-2,4-dimethylthiolane |
InChI |
InChI=1S/C6H12S/c1-5-3-6(2)7-4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChIキー |
YLAZTYUYPNOQJN-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1C[C@@H](SC1)C |
正規SMILES |
CC1CC(SC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


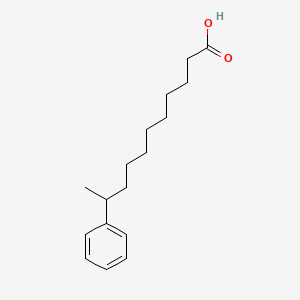
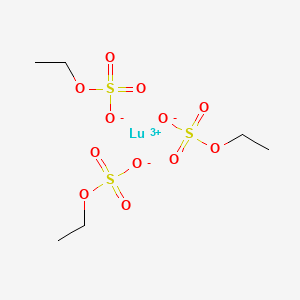
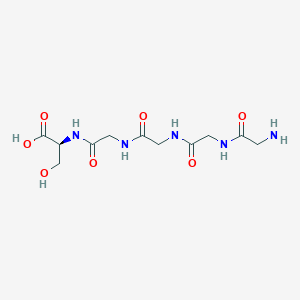
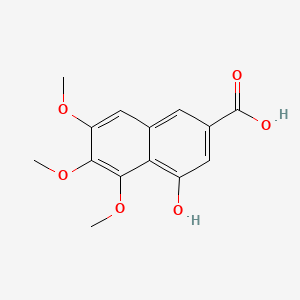
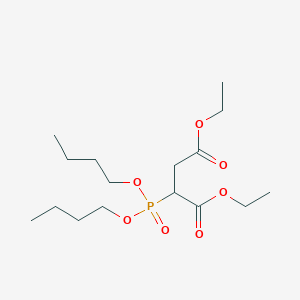
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
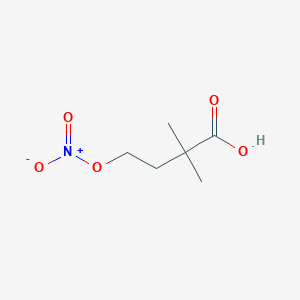
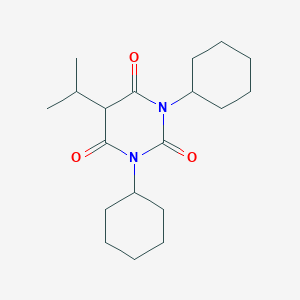
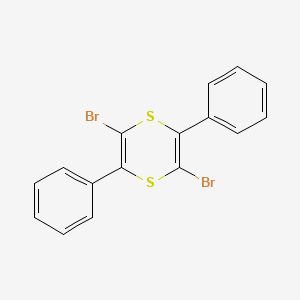

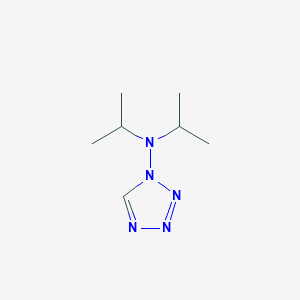
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)

